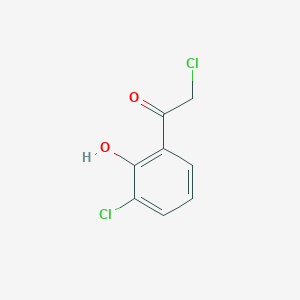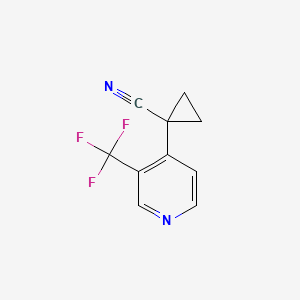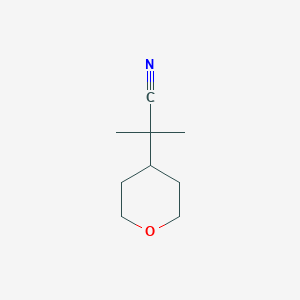
3-Methoxy-3-phenylcyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-3-phenylcyclobutan-1-ol is an organic compound with the molecular formula C11H14O2 It is a cyclobutanol derivative, characterized by a methoxy group and a phenyl group attached to the cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-phenylcyclobutan-1-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of phenylmagnesium bromide with 3-methoxycyclobutanone under anhydrous conditions can yield the desired product. The reaction typically requires a solvent such as diethyl ether and is conducted at low temperatures to ensure the stability of the Grignard reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-3-phenylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylcyclobutanone derivatives, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
3-Methoxy-3-phenylcyclobutan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-3-phenylcyclobutan-1-ol involves its interaction with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, influencing biochemical pathways and physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylcyclobutan-1-ol: Lacks the methoxy group, leading to different chemical properties and reactivity.
3-Methoxy-3-methyl-1-butanol: Similar in structure but with a different carbon backbone, resulting in distinct applications and reactivity.
Uniqueness
3-Methoxy-3-phenylcyclobutan-1-ol is unique due to the presence of both a methoxy group and a phenyl group on the cyclobutane ring. This combination imparts specific chemical properties, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C11H14O2 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
3-methoxy-3-phenylcyclobutan-1-ol |
InChI |
InChI=1S/C11H14O2/c1-13-11(7-10(12)8-11)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 |
Clave InChI |
OLMYTVWWVKUSGD-UHFFFAOYSA-N |
SMILES canónico |
COC1(CC(C1)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B13604356.png)


![(1r)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-amine](/img/structure/B13604376.png)

![1-Methyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}pyrrolidin-2-onehydrochloride](/img/structure/B13604385.png)






![3-[(Pyridin-4-yl)formamido]propanoicacidhydrochloride](/img/structure/B13604433.png)
